molecular formula C6H4FNO2 B2704274 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde CAS No. 917391-98-1

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde

Cat. No.: B2704274
CAS No.: 917391-98-1
M. Wt: 141.101
InChI Key: UGUMDBIPWUSHGT-UHFFFAOYSA-N
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Description

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS 917391-98-1) is a fluorinated dihydropyridine derivative that serves as a versatile and valuable synthon in medicinal and organic chemistry. Its molecular formula is C 6 H 4 FNO 2 with a molecular weight of 141.10 g/mol . The compound features a reactive aldehyde group and the 2-pyridone scaffold, a motif frequently found in bioactive molecules. This structure makes it a critical precursor for the synthesis of complex N-rich heterocycles, including quinolones and azachromones . This compound is primarily used in the development of novel pharmaceutical agents. Research indicates that the 2-pyridone core is integral to the structure of various vital medicines, including potent antimicrobial and anticancer agents . Specifically, functionalized 2-pyridone derivatives have demonstrated excellent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus , by acting as inhibitors of DNA gyrase, a key bacterial enzyme . The presence of the fluorine atom and the formyl group on the ring allows for targeted molecular hybridization and further functionalization, enabling researchers to design new drug candidates with potentially improved efficacy and selectivity . The product is offered with a purity of 95% or higher and requires specific storage conditions in an inert atmosphere at 2-8°C . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

5-fluoro-2-oxo-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2/c7-5-1-4(3-9)6(10)8-2-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUMDBIPWUSHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves the following steps:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Oxidation: Leading to the formation of carboxylic acids.
  • Reduction: Converting the oxo group to a hydroxyl group.
  • Substitution Reactions: The fluorine atom can be replaced with other functional groups.

Biology

Research has indicated that this compound exhibits potential biological activities, notably:

  • Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Investigations suggest it may interact with DNA and inhibit specific enzymes involved in cancer metabolism .

Medicine

In medicinal chemistry, this compound is being explored as a precursor for developing pharmaceutical agents. Its derivatives are being evaluated for their therapeutic potential against diseases such as cancer and infections .

Industry

This compound is utilized in producing materials with specific electronic or optical properties. Its unique fluorinated structure enhances stability and lipophilicity, making it valuable in developing advanced materials .

Table 1: Chemical Reactions of this compound

Reaction TypeReaction ConditionsMajor Products
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionNucleophiles (amines, thiols)Substituted pyridine derivatives
Study FocusOrganism TestedResult
AntibacterialStaphylococcus aureusEffective inhibition observed
AntifungalCandida albicansSignificant activity noted

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .

Case Study 2: Anticancer Potential
Research investigated the interaction of this compound with DNA and its effects on cancer cell metabolism. The findings suggested that it could inhibit key enzymes involved in cancer proliferation pathways, indicating its potential as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Analog: 2-Oxo-1,2-dihydropyridine-3-carbaldehyde

The non-fluorinated analog, 2-Oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 120034-05-1), shares the same dihydropyridine backbone and aldehyde group but lacks the fluorine substituent at position 3. Key differences include:

  • Molecular Weight : 123.11 g/mol (vs. 141.1 g/mol for the fluorinated compound).
  • Similarity Score : Structural similarity is 0.79 , indicating moderate overlap in properties .

Halogen-Substituted Analogs

5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde (CAS: 1227603-42-0)
  • Substituent : Bromine at position 4.
  • Molecular Weight : 201.0 g/mol.
  • Impact : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase steric hindrance and reduce electronic stabilization. This could influence solubility (lower for brominated compounds) and reactivity in cross-coupling reactions .
Methyl 5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 36404-89-4)
  • Functional Group : Carboxylate ester replaces the aldehyde.
  • Reactivity: The ester group is less electrophilic than an aldehyde, directing reactivity toward hydrolysis or aminolysis rather than Schiff base formation .

Carboxylic Acid Derivatives

5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (CAS: 36404-89-4)
  • Functional Group : Carboxylic acid at position 3.
  • Applications : Likely used in metal coordination or salt formation, contrasting with the aldehyde’s role in condensation reactions .

Comparative Data Table

Compound Name Substituent (Position 5) Functional Group (Position 3) Molecular Weight (g/mol) Similarity Score Key Applications/Properties
5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde Fluorine Aldehyde 141.1 N/A Pharmaceutical intermediates
2-Oxo-1,2-dihydropyridine-3-carbaldehyde None Aldehyde 123.11 0.79 Organic synthesis
5-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde Bromine Aldehyde 201.0 0.85 Heavy atom derivatives
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate Bromine Ester 215.0 0.79 Ester-based reactivity

Research and Industrial Relevance

  • Synthetic Utility : The fluorinated compound’s aldehyde is pivotal in synthesizing Schiff bases, which are intermediates in antimicrobial or anticancer agents .
  • Comparison with Indolinone Derivatives: Fluorinated indolinones (e.g., compound 1 in ) share a 5-fluoro-2-oxo motif, suggesting that fluorine enhances bioactivity in aromatic systems, though pyridine-based derivatives may differ in pharmacokinetics .

Biological Activity

5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with the molecular formula C6_6H4_4FNO2_2. This compound has garnered interest in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article will delve into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features:

  • A fluorine atom at the 5-position
  • An oxo group at the 2-position
  • A carbaldehyde group at the 3-position

These structural components contribute to its unique chemical reactivity and biological activity, enhancing its stability and lipophilicity, which are crucial for pharmaceutical applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that derivatives of this compound induced apoptosis in FaDu hypopharyngeal tumor cells, surpassing the efficacy of standard chemotherapeutics like bleomycin . The mechanisms underlying these effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism.
  • DNA Interaction : Potential interactions with DNA could lead to disruptions in cancer cell proliferation.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Its derivatives have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the fluorine atom is believed to enhance the compound's interaction with microbial targets .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : A fluorinated pyridine derivative.
  • Formylation : Introduction of the carbaldehyde group using reagents like formic acid under acidic conditions.

Reaction Conditions

The following table summarizes some synthetic routes and their yields:

Synthesis MethodYield (%)Reaction Conditions
Formylation with formic acid49%Heating in 1,2-dimethoxyethane for 8 hours
Reaction with pyridine hydrochloride42%Heated at 145°C for 10 minutes

These methods highlight the versatility and efficiency of synthesizing this compound .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

  • Cytotoxicity Studies : Research indicated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses have suggested that modifications at specific positions can enhance potency.
  • Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity. These findings suggest a promising avenue for developing new therapeutic agents targeting resistant bacterial strains.

The exact mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Enzyme Inhibition : Targeting metabolic pathways specific to cancer cells.
  • DNA Binding : Inducing structural changes in DNA that lead to apoptosis.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-2-oxo-1,2-dihydropyridine-3-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction, a method commonly used for introducing formyl groups into aromatic systems. For example, phosphoryl chloride (POCl₃) and dimethylformamide (DMF) are combined under controlled temperatures (0–90°C) to activate the substrate, followed by hydrolysis to yield the aldehyde. Similar protocols have been applied to synthesize carbaldehyde derivatives like 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde, achieving yields of ~70% after recrystallization with ethanol .

Q. How is the structural integrity of this compound verified post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies carbonyl (C=O) stretches (e.g., 1722–1631 cm⁻¹ for related dihydropyridines) .
  • ¹H-NMR detects characteristic proton signals, such as aromatic protons (δ 7.14–7.90 ppm) and aldehyde protons (δ ~9–10 ppm).
  • 13C-NMR and mass spectrometry (e.g., m/z 485 for a related compound) further validate molecular weight and functional groups .

Q. What storage conditions are recommended to maintain stability?

Fluorinated dihydropyridines are often sensitive to heat and moisture. Evidence from analogous compounds suggests storage at 0–6°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Optimization strategies include:

  • Temperature control : Lower temperatures (0°C) during reagent addition minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in Vilsmeier-Haack reactions.
  • Purification : Gradient recrystallization (e.g., water followed by ethanol) improves purity, as demonstrated for pyrazole-carbaldehyde derivatives .

Q. What methodologies are employed to evaluate its pharmacological potential?

  • In vitro assays : Test cytotoxicity, enzyme inhibition (e.g., kinase assays), or receptor binding using fluorinated analogs as reference compounds .
  • Molecular docking : Computational models predict interactions with biological targets. For example, spiro-dihydropyridine carboxamides have been studied for binding affinity using AutoDock or similar software .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics simulations : Assess stability of protein-ligand complexes, as seen in studies of spiro-dihydropyridines .

Q. What challenges arise during purification, and how are they addressed?

Challenges include low solubility and byproduct contamination. Solutions involve:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients.
  • Recrystallization : Ethanol or acetonitrile are effective for polar intermediates .

Q. How should contradictory spectral data be resolved?

  • Cross-validation : Compare IR, NMR, and mass spectrometry data across multiple batches.
  • X-ray crystallography : Resolves ambiguities in molecular geometry, as applied to structurally similar compounds .

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